Pachypodol

Content Navigation

Pachypodol addresses critical reproducibility gaps in flavonoid SAR studies. Substituting with quercetin or fully methylated analogs compromises assay specificity due to altered H-bond donor/acceptor ratios.

- Enables precise zinc-independent MMP-2 inhibition (dependent on free 4′-OH)

- Validated UPLC-MS/MS reference standard for Pogostemon cablin quantitation (LLOQ 1.0 ng/mL)

- Assures consistent batch-to-batch performance in ADME and agrochemical assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

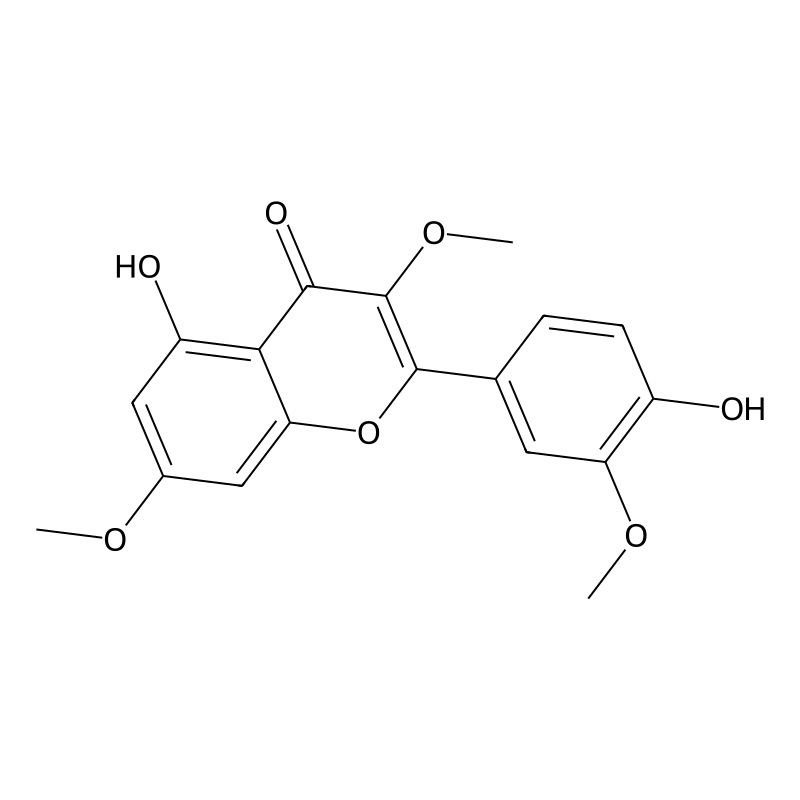

Pachypodol (5,4'-dihydroxy-3,7,3'-trimethoxyflavone) is a highly purified polymethoxylated flavonol utilized primarily as an analytical reference standard and a specialized mechanistic probe in advanced chemoinformatics and pharmacokinetic studies. Structurally derived from the quercetin scaffold via selective O-methylation at the C-3, C-7, and C-3' positions, this compound exhibits significantly altered lipophilicity, membrane permeability, and metabolic stability compared to its unmethylated precursors. In industrial and laboratory procurement, Pachypodol is strictly required for the precise UPLC-MS/MS standardization of botanical extracts such as Pogostemon cablin and Agastache rugosa. Furthermore, it is a critical material for structure-activity relationship (SAR) assays where precise control over hydrogen bond donor/acceptor ratios is necessary for evaluating non-standard enzyme inhibition mechanisms and complex pharmacokinetic modeling [1].

Research Fit

Substituting Pachypodol with its unmethylated parent compound, quercetin, or fully methylated analogs like retusin, critically compromises assay reproducibility and mechanistic fidelity. The specific presence of a free hydroxyl group at the 4'-position, combined with methoxy groups at 3, 7, and 3', dictates its unique pharmacokinetic elimination half-life and its highly specific binding affinities. For instance, in agrochemical assays targeting thylakoid water-splitting enzymes, the substitution of Pachypodol with retusin (which masks the 4'-OH with a methoxy group) results in a near-total loss of inhibitory activity [1]. Furthermore, in ADME profiling and metalloproteinase inhibition studies, Pachypodol's precise methylation pattern enables unique zinc-independent binding and distinct systemic clearance rates that cannot be replicated by generic flavonoid mixtures or closely related polymethoxylated structural isomers [2].

Substitution Risk

References

- [1] Pachypodol from Croton ciliatoglanduliferus Ort. as water-splitting enzyme inhibitor on thylakoids. J Agric Food Chem. 2006.

- [2] Probing Anticancer Molecules from Onion Peels Waste; First Synthesis and Biological Studies of a Rare Quercetin Derivative-pachypodol. Bentham Science Publishers. 2024.

Structural Necessity for Photosystem II (Water-Splitting Enzyme) Inhibition

In comparative bioactivity assays on thylakoid water-splitting enzymes, Pachypodol demonstrated potent inhibition of ATP synthesis with an I50 of 51 µM. In direct contrast, its close structural analog retusin (which possesses a 4'-methoxy group instead of Pachypodol's 4'-hydroxyl group) functioned only as a weak inhibitor. This data confirms that the free 4'-OH group on the Pachypodol scaffold is an absolute structural requirement for strong uncoupled electron flow inhibition from water to dichlorophenol indophenol (DCPIP) [1].

| Evidence Dimension | Photosystem II ATP synthesis inhibition (I50) |

| Target Compound Data | Pachypodol (I50 = 51 µM) |

| Comparator Or Baseline | Retusin (Weak/negligible inhibition) |

| Quantified Difference | Pachypodol exhibits strong inhibition dictated strictly by the free 4'-OH group, whereas 4'-methylation abolishes efficacy. |

| Conditions | Thylakoid water-splitting enzyme assay measuring uncoupled electron flow to DCPIP. |

Procurement of exact Pachypodol is mandatory for agrochemical researchers requiring a precise photosystem II inhibitor, as substitution with the closely related retusin will yield false-negative results.

Differentiated Pharmacokinetic Elimination and Lipophilicity Profiles

Pharmacokinetic evaluations of polymethoxylated flavonoids in rat plasma via UHPLC-MS/MS reveal that methylation patterns drastically alter elimination half-lives. At low-dose administration, Pachypodol exhibited an elimination half-life of 39.4 ± 19.5 minutes, which is significantly shorter than that of the more heavily methylated analog retusin (106.9 ± 26.0 minutes). This quantitative divergence in systemic clearance is directly linked to Pachypodol's specific lipophilicity and structural hydrophilicity relative to retusin, proving that polymethoxylated flavonoids cannot be used interchangeably in pharmacokinetic modeling [1].

| Evidence Dimension | Elimination half-life (t1/2) in rat plasma |

| Target Compound Data | Pachypodol (39.4 ± 19.5 min) |

| Comparator Or Baseline | Retusin (106.9 ± 26.0 min) |

| Quantified Difference | 2.7-fold faster elimination for Pachypodol compared to the tetramethoxylated retusin. |

| Conditions | UHPLC-MS/MS quantification in Sprague-Dawley rat plasma following oral administration. |

Buyers conducting ADME and bioavailability studies must select Pachypodol specifically, as its unique clearance rate cannot be extrapolated from or substituted by other polymethoxylated flavonoids.

Zinc-Independent Matrix Metalloproteinase-2 (MMP-2) Inhibition

Unlike standard matrix metalloproteinase inhibitors that rely on chelating the active-site zinc ion, Pachypodol has been shown to inhibit MMP-2 activity in a strictly zinc-independent manner. In-silico and experimental validations demonstrate that Pachypodol selectively interacts with MMP-2 via specific residues (Ile222, Tyr223, and Thr227). This distinguishes it fundamentally from broad-spectrum, zinc-dependent MMP inhibitors, providing a highly specific mechanistic pathway that is structurally dependent on Pachypodol's exact trimethoxylated configuration [1].

| Evidence Dimension | Mechanism of MMP-2 enzyme inhibition |

| Target Compound Data | Pachypodol (Zinc-independent inhibition via Ile222, Tyr223, Thr227) |

| Comparator Or Baseline | Standard MMP inhibitors (Zinc-dependent chelation) |

| Quantified Difference | Pachypodol bypasses the standard zinc-chelation requirement, offering a distinct binding modality. |

| Conditions | MMP-2 enzymatic inhibition assays coupled with in-silico molecular docking. |

This makes Pachypodol an essential procurement target for structural biologists and drug developers seeking non-chelating, alternative-site MMP-2 inhibitors.

Trace-Level Analytical Standardization of Botanical Extracts

In the quality control and pharmacokinetic tracking of Pogostemon cablin extracts, Pachypodol serves as an indispensable quantitative marker. Validated UPLC-MS/MS methods achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL for Pachypodol in plasma matrices. The use of highly pure Pachypodol as a reference standard allows for the precise deconvolution of complex multi-component botanical matrices, a level of analytical rigor that cannot be achieved using generic flavonoid markers like rutin or crude extract baselines [1].

| Evidence Dimension | Lower Limit of Quantification (LLOQ) in plasma |

| Target Compound Data | Pachypodol reference standard (LLOQ = 1.0 ng/mL) |

| Comparator Or Baseline | Generic flavonoid markers or unstandardized crude extracts (Incapable of specific trace quantification) |

| Quantified Difference | Enables exact trace-level pharmacokinetic tracking of the specific trimethoxylated marker. |

| Conditions | Protein precipitation extraction followed by UPLC-MS/MS analysis using an internal standard. |

Analytical laboratories must procure high-purity Pachypodol to meet stringent regulatory and methodological requirements for the standardization of commercial herbal formulations.

Reference Standard for Botanical QA/QC and Pharmacokinetics

Pachypodol is strictly required as a primary analytical reference standard for the UPLC-MS/MS quantification of Pogostemon cablin and Agastache rugosa extracts. Its use ensures regulatory compliance and batch-to-batch reproducibility in commercial herbal product manufacturing, allowing analysts to track its specific in vivo clearance (LLOQ = 1.0 ng/mL) distinct from other co-occurring flavonoids [1].

Mechanistic Probes for Non-Chelating MMP-2 Inhibition

Due to its unique ability to inhibit MMP-2 in a zinc-independent manner via specific residue interactions (Ile222, Tyr223, Thr227), Pachypodol is the optimal choice for drug discovery programs aiming to bypass the off-target toxicities typically associated with broad-spectrum zinc-chelating MMP inhibitors [2].

Agrochemical Research on Photosystem II Electron Transport

In the development of novel bio-herbicides or photosystem inhibitors, Pachypodol is utilized to study the disruption of the thylakoid water-splitting enzyme. Because its activity is strictly dependent on the free 4'-OH group, it serves as a critical positive control in structure-activity relationship studies comparing partially vs. fully methylated flavonoids [3].

Application Fit Matrix

References

- [1] Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract. Frontiers in Pharmacology. 2024.

- [2] Probing Anticancer Molecules from Onion Peels Waste; First Synthesis and Biological Studies of a Rare Quercetin Derivative-pachypodol. Bentham Science Publishers. 2024.

- [3] Pachypodol from Croton ciliatoglanduliferus Ort. as water-splitting enzyme inhibitor on thylakoids. J Agric Food Chem. 2006.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

2: Morales-Flores F, Olivares-Palomares KS, Aguilar-Laurents MI, Rivero-Cruz JF, Lotina-Hennsen B, King-Díaz B. Flavonoids Affect the Light Reaction of Photosynthesis in Vitro and in Vivo as Well as the Growth of Plants. J Agric Food Chem. 2015 Sep 23;63(37):8106-15. doi: 10.1021/acs.jafc.5b02842. Epub 2015 Sep 14. PubMed PMID: 26322527.

3: González-Vázquez R, King Díaz B, Aguilar MI, Diego N, Lotina-Hennsen B. Pachypodol from Croton ciliatoglanduliferus Ort. as water-splitting enzyme inhibitor on thylakoids. J Agric Food Chem. 2006 Feb 22;54(4):1217-21. PubMed PMID: 16478239.

4: Ali HA, Chowdhury AK, Rahman AK, Borkowski T, Nahar L, Sarker SD. Pachypodol, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro. Phytother Res. 2008 Dec;22(12):1684-7. doi: 10.1002/ptr.2539. PubMed PMID: 18570232.

5: Cavé A, Bouquet A, Paris RR. [Pachypodol (5,4'-dihydroxy 3,7,3'-trimethoxy flavone or 3,7,3'-quercetol trimethylether), a new flavonoid isolated from Pachypodanthium confine Engler and Diels (annonaceae)]. C R Acad Sci Hebd Seances Acad Sci D. 1973 Mar 19;276(12):1899-901. French. PubMed PMID: 4201538.

6: Zhao YL, Wang XY, Sun LX, Fan RH, Bi KS, Yu ZG. Cytotoxic constituents of Viscum coloratum. Z Naturforsch C. 2012 Mar-Apr;67(3-4):129-34. PubMed PMID: 22624328.

7: Huong DT, Kamperdick C, Sung TV. Homogentisic acid derivatives from Miliusa balansae. J Nat Prod. 2004 Mar;67(3):445-7. PubMed PMID: 15043427.

8: Moon H, Kim MJ, Son HJ, Kweon HJ, Kim JT, Kim Y, Shim J, Suh BC, Rhyu MR. Five hTRPA1 Agonists Found in Indigenous Korean Mint, Agastache rugosa. PLoS One. 2015 May 15;10(5):e0127060. doi: 10.1371/journal.pone.0127060. eCollection 2015. PubMed PMID: 25978436; PubMed Central PMCID: PMC4433173.

9: Puripattanavong J, Weber S, Brecht V, Frahm AW. Phytochemical investigation of Aglaia andamanica. Planta Med. 2000 Dec;66(8):740-5. PubMed PMID: 11199132.

10: Kang GJ, Yang SJ, Zhou HY, Yang ZM, Chen LY. [Chemical constituents of pattra medicine Euodia lepta]. Zhong Yao Cai. 2014 Jan;37(1):74-6. Chinese. PubMed PMID: 25090710.

11: Yang Y, Kinoshita K, Koyama K, Takahashi K, Tai T, Nunoura Y, Watanabe K. Anti-emetic principles of Pogostemon cablin (Blanco) Benth. Phytomedicine. 1999 May;6(2):89-93. PubMed PMID: 10374246.

12: Ryu B, Kim HM, Lee JS, Lee CK, Sezirahiga J, Woo JH, Choi JH, Jang DS. New Flavonol Glucuronides from the Flower Buds of Syzygium aromaticum (Clove). J Agric Food Chem. 2016 Apr 20;64(15):3048-53. doi: 10.1021/acs.jafc.6b00337. Epub 2016 Apr 12. PubMed PMID: 27045836.

13: Orabi KY, Mossa JS, Muhammed I, Alloush MH, Galal AM, El-Feraly FS, McPhail AT. New eudesmane sesquiterpenes from Plectranthus cylindraceus. J Nat Prod. 2000 Dec;63(12):1665-8. PubMed PMID: 11141110.

14: Huong DT, Luong DV, Thao TT, Sung TV. A new flavone and cytotoxic activity of flavonoid constituents isolated from Miliusa balansae (Annonaceae). Pharmazie. 2005 Aug;60(8):627-9. PubMed PMID: 16124409.

15: Guan L, Quan LH, Xu LZ, Cong PZ. [Chemical constituents of Pogostemon cablin (Blanco) Benth]. Zhongguo Zhong Yao Za Zhi. 1994 Jun;19(6):355-6, 383. Chinese. PubMed PMID: 7945883.

16: Huang JT, Cheng YY, Lin LC, Tsai TH. Structural Pharmacokinetics of Polymethoxylated Flavones in Rat Plasma Using HPLC-MS/MS. J Agric Food Chem. 2017 Mar 22;65(11):2406-2413. doi: 10.1021/acs.jafc.6b05390. Epub 2017 Mar 10. PubMed PMID: 28251856.

17: Zhou QM, Peng C, Li XH, Guo L, Xiong L, Lin DS. [Study on constituents of the aerial parts of Pogostemon cablin]. Zhong Yao Cai. 2013 Jun;36(6):915-8. Chinese. PubMed PMID: 24380274.

18: Yang GE, Bao L, Zhang XQ, Wang Y, Li Q, Zhang WK, Ye WC. [Studies on flavonoids and their antioxidant activities of Artemisia annua]. Zhong Yao Cai. 2009 Nov;32(11):1683-6. Chinese. PubMed PMID: 20218288.

19: Ishitsuka H, Ninomiya Y, Suhara Y. Molecular basis of drug resistance to new antirhinovirus agents. J Antimicrob Chemother. 1986 Oct;18 Suppl B:11-8. PubMed PMID: 3025150.

20: Robin V, Irurzun A, Amoros M, Boustie J, Carrasco L. Antipoliovirus flavonoids from Psiadia dentata. Antivir Chem Chemother. 2001 Sep;12(5):283-91. PubMed PMID: 11900347.

Explore Compound Types